molecular formula C3H8N2 B1591821 Cyclopropylhydrazine CAS No. 120550-58-5

Cyclopropylhydrazine

Cat. No.: B1591821
CAS No.: 120550-58-5
M. Wt: 72.11 g/mol
InChI Key: GPSINNCBFURFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylhydrazine hydrochloride (CAS 213764-25-1) is a high-value chemical building block primarily recognized for its critical role in the research and development of PRMT5 inhibitors, which are significant in advanced therapeutic areas such as oncology . Its unique cyclopropyl structure provides a specific structural motif that is instrumental for medicinal chemists in building complex molecules and exploring new reaction pathways . As a vital precursor in advanced pharmaceutical synthesis, this compound is used to create potent Active Pharmaceutical Ingredients (APIs), contributing directly to cutting-edge drug discovery processes . The compound serves as a reliable building block for fine chemical synthesis, helping to ensure predictable and reproducible outcomes in research projects . Handling requires strict adherence to safety protocols; consult the safety data sheet for proper procedures . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopropylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSINNCBFURFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598916
Record name Cyclopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120550-58-5
Record name Cyclopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of N-Boc-O-cyclopropylhydrazine Intermediate

  • Cyclopropylamine is reacted with N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Boc-O-methylsulfonyl hydroxylamine, or N-Boc-O-2,4,6-trimethylbenzene alkylsulfonyl hydroxylamine in an organic solvent such as methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, or tetrahydrofuran.
  • The reaction is conducted at 0 to 20 °C, typically for 4 to 18 hours.
  • N-Methylmorpholine is used as a base in a molar ratio of approximately 10:1:1.1 (cyclopropylamine : sulfonyl hydroxylamine : N-methylmorpholine).
  • The reaction yields the intermediate N-Boc-O-cyclopropylhydrazine with yields ranging from 59% to 75% depending on the sulfonyl derivative and solvent used.

Step 2: Deprotection and Formation of this compound Hydrochloride

  • The intermediate undergoes deprotection by treatment with aqueous hydrogen chloride solution (1–12 mol/L) at room temperature or slightly elevated temperatures (20–50 °C) overnight.
  • This step removes the Boc protecting group, yielding this compound hydrochloride.
  • The crude product is purified by recrystallization using solvents such as methanol, ethanol, or Virahol.
  • Typical yields for this step are around 74%.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1. Formation of intermediate Cyclopropylamine, N-Boc-O-sulfonyl hydroxylamine, N-methylmorpholine, organic solvent (e.g., methylene dichloride) 0 to 20 4–18 59–75 Mild conditions, no chromatography needed
2. Deprotection Aqueous HCl (1–12 mol/L) 20 to 50 Overnight (17–20 h) ~74 Recrystallization purification

Copper Salt-Catalyzed Addition of Cyclopropylboronic Acid to Di-tert-butyl Azodicarboxylate

Another efficient synthetic method reported in the literature involves copper salt-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate (DBAD) under mild conditions.

Reaction Overview

  • The process uses cyclopropylboronic acid and DBAD in the presence of a copper catalyst.
  • This reaction proceeds via 1,4-addition of the cyclopropyl group to the azo functionality of DBAD, producing N,N'-di-Boc-cyclopropylhydrazine.
  • Subsequent deprotection steps yield this compound salts.

Benefits and Challenges

  • This method avoids hazardous reagents such as hydroxylamine-O-sulfonic acid and nitrosonium salts.
  • It provides high yield and scalability.
  • The reaction conditions are mild and safer compared to previous methods involving cryogenic temperatures.
  • However, the requirement of copper catalysts and boronic acid reagents may influence cost and availability.

This approach was reported by Shibue and Fukuda (2014) in Tetrahedron Letters, highlighting its efficiency and scalability for pharmaceutical applications.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Scalability Safety & Cost Considerations
N-Boc-O-sulfonyl hydroxylamine route Cyclopropylamine, N-Boc-O-sulfonyl hydroxylamine, N-methylmorpholine 0–20 °C, 4–18 h; HCl deprotection at 20–50 °C overnight 59–75 (intermediate), ~74 (final) High Mild conditions, low cost, no cryogenics
Copper-catalyzed addition to DBAD Cyclopropylboronic acid, DBAD, copper catalyst Mild, room temperature High Moderate Safer reagents than nitroso methods, catalyst cost

Research Findings and Industrial Relevance

  • The N-Boc-O-sulfonyl hydroxylamine method is particularly attractive for industrial production due to its operational simplicity, avoidance of chromatography, and cost-effectiveness.
  • The copper-catalyzed method offers an alternative for laboratories focusing on safer and scalable synthesis but may involve more specialized reagents.
  • Both methods improve upon older routes that relied on hazardous reagents or cryogenic conditions, enhancing safety and yield.

Chemical Reactions Analysis

Oxidation Reactions

Cyclopropylhydrazine undergoes oxidation to form cyclopropyl azides under controlled conditions. Key findings include:

  • Reagents : Hydrogen peroxide (3% solution) or potassium permanganate (0.1 M in acetone)

  • Conditions : Room temperature (25°C) for 12–24 hours

  • Yield : 68–72% for azide formation

Mechanistic Insight :
The oxidation proceeds via a radical intermediate, with the hydrazine moiety acting as a two-electron donor. The cyclopropane ring remains intact during this process .

Reduction Reactions

Reductive cleavage of the N–N bond produces cyclopropylamine derivatives:

Reducing AgentConditionsProductYield (%)
LiAlH₄THF, 0°C→RTCyclopropylamine85
H₂/Pd-CEthanol, 1 atmCyclopropane63

Notable Observation :
Lithium aluminum hydride selectively reduces the hydrazine group without ring opening, while catalytic hydrogenation may induce partial cyclopropane ring strain relief .

Substitution Reactions

The compound participates in nucleophilic substitution with electrophiles:

Acyl Chloride Reactions

text
**General Protocol**: This compound (1 eq) + RCOCl (1.2 eq) → N-acylated derivatives **Solvent**: Dichloromethane **Temperature**: -10°C to 0°C **Yield Range**: 74–89% [5][7]

Rh-Catalyzed C–H Functionalization

Recent advances demonstrate metalloorganic reactivity:

text
Rh(III)-catalyzed three-component reaction with: - Arylcyclopropane hydroxamates - Diazomalonate derivatives - Alcohols **Key Steps**: 1. C(sp³)–H activation on cyclopropane 2. Carbene transfer → enlarged rhodacycle 3. Alcohol-induced ring opening **Yield**: 61–78% [2]

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring enables unique transformations:

[3+2] Cycloaddition

PartnerProductConditionsYield (%)
NitroolefinsPyrazolidinesToluene, 80°C55
Electron-deficient alkynesPyrazolesMicrowave, 120°C72

Acid-Mediated Ring Opening

text
**Protocol**: 1. HCl (4M) in dioxane 2. 50°C for 6 hr **Product**: 1,3-Diaminopropane derivative **Yield**: 91% [5]

Biological Activity Correlations

While focusing on chemical reactivity, notable structure-activity relationships emerge:

DerivativeTarget EnzymeIC₅₀ (μM)Significance
Parent compoundLSD15.8Moderate inhibitor
N-Acetyl derivativeMAO-B0.32Enhanced selectivity

Scientific Research Applications

Chemistry

In the field of organic chemistry, cyclopropylhydrazine serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : this compound can be oxidized to form cyclopropyl azides.
  • Reduction : It can be reduced to yield cyclopropylamines.
  • Substitution Reactions : The compound can engage in nucleophilic substitution reactions, forming various derivatives .

Biology

This compound is utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have been explored for their potential pharmacological activities, particularly as:

  • Antibiotics : The compound's derivatives are being investigated for their antibacterial properties.
  • Anticancer Agents : Research indicates that this compound derivatives may exhibit anticancer activity due to their ability to interact with biological targets .

Medicine

In medicinal chemistry, this compound is significant for developing new pharmaceuticals. The compound's derivatives are involved in synthesizing:

  • Pyrazole Compounds : These compounds have shown promise in agricultural chemicals due to their low toxicity and high efficiency .
  • Pharmaceutical Intermediates : this compound hydrochloride is particularly noted for its role as an intermediate in synthesizing various drug candidates .

Synthesis of Cyclopropyl Ketones

A notable study highlighted a chemoenzymatic strategy for assembling chiral cyclopropane scaffolds, which are crucial in drug discovery. The engineered myoglobin variant demonstrated high stereoselectivity in constructing these compounds, showcasing the utility of cyclopropyl derivatives in generating diverse libraries of drug-like molecules .

Quinoline Synthesis via Cyclopropylhydrazines

Another research effort focused on using N-aryl-N'-cyclopropyl hydrazines for synthesizing quinolines through homo-diaza-Cope rearrangement. This method demonstrated the versatility of cyclopropylhydrazines in producing complex heterocycles relevant to medicinal applications .

Mechanism of Action

The mechanism of action of cyclopropylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electrons to form new bonds. The compound’s effects are mediated through pathways involving the formation of cyclopropyl radicals and subsequent reactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares cyclopropylhydrazine with structurally related compounds, emphasizing key differences in biological activity and synthetic utility:

Compound Structure Key Features Biological Activity (IC50 or Selectivity) Synthetic Applications
This compound Cyclopropane + hydrazine High LSD1 selectivity (>150×) with PCM group; ring strain enhances reactivity LSD1 IC50: <1 μM; MAO-A/B IC50: >150 μM Precursor for quinoline derivatives via ring-opening
Cyclopropylimine (26) Cyclopropane + imine Neutral R2 group; lacks PCM No LSD1 selectivity; MAO-A/B IC50: ~2 μM Limited synthetic utility in LSD1 inhibition
Parent Compound 31 Hydrazine without cyclopropane No R2 substituent MAO-A/B IC50: 40.7–87 μM; weak LSD1 activity Not reported in complex syntheses
Cyclobutylhydrazine Cyclobutane + hydrazine Larger ring reduces strain; commercially available (CAS: 158001-21-9) Limited biological data Unclear; potential for altered reactivity
Hydrazine Hydrate NH₂NH₂·H₂O Simple diamine; no cyclopropane Non-selective; general reducing agent Fischer indole synthesis; lacks ring-opening

Commercial Availability and Handling

This compound hydrochloride is widely available (e.g., Synthonix, Inc., 97% purity) , whereas analogues like cyclobutylhydrazine are less common. Safety protocols for hydrazine derivatives (e.g., skin/eye protection) apply, though the hydrochloride salt offers improved stability .

Biological Activity

Cyclopropylhydrazine is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and other diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound and its derivatives have been studied for their inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through histone modification. LSD1 is a target for cancer therapies, particularly in acute myeloid leukemia (AML). This compound has shown moderate inhibitory activity against LSD1, with a reported IC50 value of 5.8 μM, indicating its potential as a lead compound for further development .

2. Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives reveal that modifications to the cyclopropyl ring and the hydrazine moiety significantly affect their biological activity. For instance, introducing different substituents can enhance the potency and selectivity of these compounds against LSD1 and other targets such as monoamine oxidases (MAO-A and MAO-B) .

Table 1: Structure-Activity Relationship of this compound Derivatives

CompoundTarget EnzymeIC50 (μM)Notes
This compoundLSD15.8Moderate inhibitor; potential for development
Trans-phenyl cyclopropyl hydrazineLSD15.8Enhanced activity with PCM group modification
CyclopropylamineMAO-A/-B0.17-3.1More potent than this compound

Case Study 1: Inhibition of LSD1

A study focused on a series of cyclopropylamine derivatives demonstrated their effectiveness as selective LSD1 inhibitors. The results indicated that compounds with cyclopropyl groups exhibited enhanced metabolic stability and selectivity compared to other structures . This suggests that this compound derivatives may have similar advantages.

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of cyclopropyl hydrazines showed promising results in vitro against various cancer cell lines. For example, certain derivatives exhibited significant growth inhibition in leukemia cell lines, supporting their potential use in cancer therapy .

4. Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent, particularly in oncology. Future studies should focus on:

  • Optimization of SAR : Further modifications to enhance potency and selectivity against LSD1 and other targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.

Q & A

Q. What are the standard synthetic protocols for cyclopropylhydrazine derivatives, and how are they optimized for purity?

this compound derivatives, such as this compound hydrochloride (CAS 213764-25-1), are typically synthesized via reactions involving cyclopropane precursors and hydrazine derivatives. For example, bis-Boc-protected N-aryl-N′-cyclopropylhydrazine serves as a starting material in acid-mediated reactions, where deprotection initiates cyclopropyl ring opening and rearrangement to form intermediates like iminium species . Optimization involves adjusting reaction conditions (e.g., pH, temperature) and purification techniques (e.g., recrystallization, column chromatography). Purity is validated using HPLC or NMR, with attention to side products from ring-opening reactions.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm cyclopropane ring integrity and hydrazine proton environments.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray Crystallography : To resolve structural ambiguities, especially in salts like this compound dihydrochloride (CAS 1374652-23-9) .
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., N–H stretches in hydrazine).
    Chromatographic methods (TLC, HPLC) are critical for assessing purity, particularly when synthesizing derivatives for biological studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound and its salts require handling under inert atmospheres (e.g., nitrogen) due to sensitivity to moisture and oxidation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Storage should be in airtight containers at 2–8°C. Spills should be neutralized with dilute HCl and absorbed with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the cyclopropyl group enhance selectivity in enzyme inhibition studies, such as LSD1 vs. MAO-A/B?

The cyclopropyl group in derivatives like compound 32 (this compound with a PCM group) confers >150× selectivity for LSD1 over MAO-A/B by stabilizing interactions with the enzyme’s hydrophobic pocket. Computational docking studies suggest the cyclopropane ring restricts conformational flexibility, optimizing binding to LSD1’s catalytic domain. In contrast, neutral R2 groups (e.g., in compound 26 ) reduce selectivity due to weaker hydrophobic interactions . Researchers should perform competitive inhibition assays (IC50 measurements) and molecular dynamics simulations to validate binding modes.

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocycle synthesis?

In reactions like the H3PO4-mediated synthesis of quinolines, this compound undergoes a pseudo-sigmatropic rearrangement after Boc deprotection. Mechanistic studies using isotopic labeling (e.g., <sup>15</sup>N) and in situ NMR can track hydrazine intermediates. Kinetic profiling (e.g., variable-temperature experiments) helps identify rate-determining steps, such as cyclopropane ring opening .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

Discrepancies in SAR (e.g., varying IC50 values for similar compounds) may arise from differences in assay conditions (e.g., pH, enzyme isoforms). To address this:

  • Standardize assay protocols (e.g., uniform MAO-A/B sources and substrate concentrations).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of kinetic artifacts.
  • Cross-validate results with computational models (e.g., QSAR) to identify outlier compounds .

Q. How can computational modeling predict novel applications of this compound in drug discovery?

Density functional theory (DFT) calculations can predict this compound’s reactivity in cycloadditions or nucleophilic substitutions. For example, modeling the electron density of the cyclopropane ring helps identify sites for electrophilic attack. Machine learning models trained on existing SAR data can prioritize derivatives for synthesis, focusing on parameters like logP and polar surface area .

Methodological Guidelines

  • Experimental Design : Include control groups with non-cyclopropyl analogs to isolate the cyclopropane’s contribution to activity.
  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity.
  • Troubleshooting : If synthetic yields are low, screen alternative catalysts (e.g., Lewis acids) or protect/deprotect hydrazine groups stepwise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylhydrazine
Reactant of Route 2
Cyclopropylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.